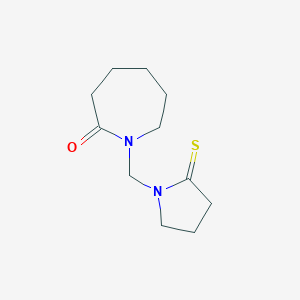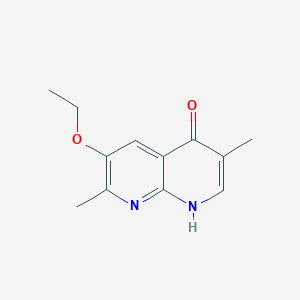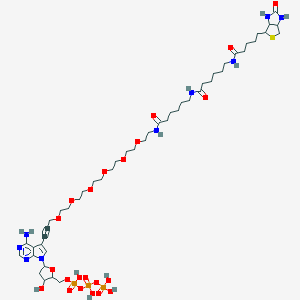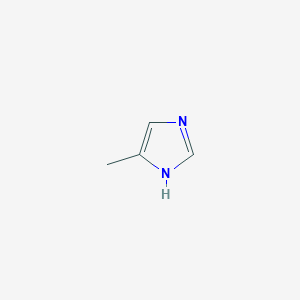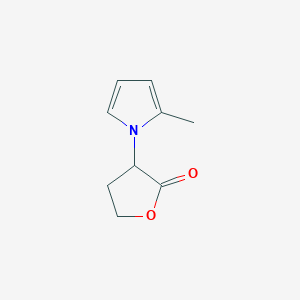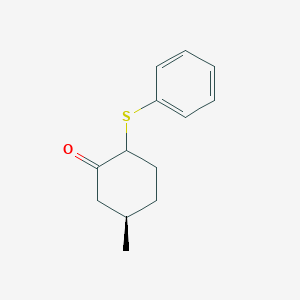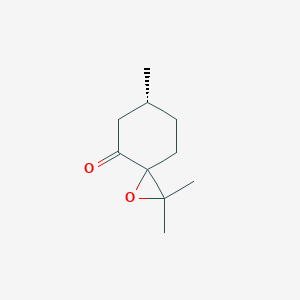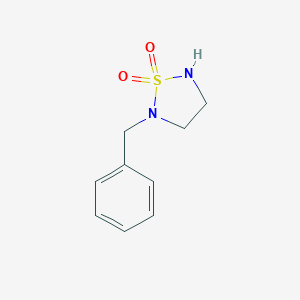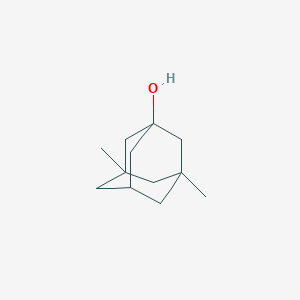
L-Treonina-13C
Descripción general
Descripción
L-Threonine-13C is a stereoisomer of 3-amino-2-hydroxybutanoic acid, which is a non-proteinogenic amino acid
Aplicaciones Científicas De Investigación
L-Threonine-13C has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
Target of Action
L-Threonine-13C, also known as (2S,3R)-2-amino-3-hydroxybutanoic acid-1-13C or (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid, is a natural amino acid that can be produced by microbial fermentation . It is used in food, medicine, or feed It is known that l-threonine, the non-isotopic form, combines with aspartic acid and methionine to help the liver digest fats and fatty acids .
Mode of Action
L-theanine, an analog of l-threonine, is known to raise inhibitory neurotransmitter levels and block the production of excitatory neurotransmitters, leading to neuroprotection and relaxation
Biochemical Pathways
L-Threonine-13C likely participates in the amino acids and short-chain fatty acid metabolism pathways . In the case of L-Threonine, it works in combination with aspartic acid and Methionine to aid the liver in digesting fats and fatty acids . This process helps reduce the accumulation of fat in the liver, which would otherwise affect liver function .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It is known that l-threonine, the non-isotopic form, helps reduce the accumulation of fat in the liver, which would otherwise affect liver function .
Action Environment
It is known that environmental disturbance and genetic modification are considered to be two important methods of metabolic analysis .
Análisis Bioquímico
Biochemical Properties
L-Threonine-13C plays a crucial role in biochemical reactions, particularly in the synthesis of proteins and other biomolecules. It interacts with several enzymes, including threonine dehydratase, which catalyzes the conversion of L-Threonine to α-ketobutyrate and ammonia . This interaction is essential for the biosynthesis of isoleucine, another important amino acid. Additionally, L-Threonine-13C is involved in the formation of glycine and serine through its interaction with threonine aldolase . These interactions highlight the compound’s significance in amino acid metabolism and protein synthesis.
Cellular Effects
L-Threonine-13C influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to affect the mTOR signaling pathway, which plays a critical role in cell growth and proliferation . By modulating this pathway, L-Threonine-13C can influence protein synthesis and cellular metabolism. Furthermore, it has been observed to impact gene expression by serving as a precursor for the synthesis of glycine and serine, which are involved in the regulation of gene expression .
Molecular Mechanism
The molecular mechanism of L-Threonine-13C involves its interaction with specific enzymes and biomolecules. It binds to threonine dehydratase, facilitating the conversion of L-Threonine to α-ketobutyrate and ammonia . This reaction is a key step in the biosynthesis of isoleucine. Additionally, L-Threonine-13C can act as a substrate for threonine aldolase, leading to the production of glycine and serine . These interactions highlight the compound’s role in amino acid metabolism and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Threonine-13C can change over time due to its stability and degradation. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for accurate and reproducible results . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to degradation and reduced efficacy. Long-term studies have demonstrated that L-Threonine-13C can have sustained effects on cellular function, particularly in the regulation of gene expression and protein synthesis .
Dosage Effects in Animal Models
The effects of L-Threonine-13C vary with different dosages in animal models. At low doses, the compound has been shown to enhance protein synthesis and improve metabolic function . At high doses, it can lead to toxic effects, including liver damage and impaired kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential adverse effects.
Metabolic Pathways
L-Threonine-13C is involved in several metabolic pathways, including the biosynthesis of isoleucine, glycine, and serine . It interacts with enzymes such as threonine dehydratase and threonine aldolase, facilitating the conversion of L-Threonine to α-ketobutyrate, glycine, and serine . These pathways are essential for amino acid metabolism and protein synthesis, underscoring the compound’s significance in cellular function.
Transport and Distribution
Within cells and tissues, L-Threonine-13C is transported and distributed through specific transporters and binding proteins . It is taken up by cells via amino acid transporters and can accumulate in various tissues, including the liver, muscles, and kidneys . This distribution pattern is crucial for its role in protein synthesis and metabolic regulation.
Subcellular Localization
L-Threonine-13C is localized in specific subcellular compartments, including the cytoplasm and mitochondria . It is directed to these compartments through targeting signals and post-translational modifications, which ensure its proper function and activity . This subcellular localization is essential for its involvement in amino acid metabolism and protein synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine-13C can be achieved through several methods. One common approach involves the stereospecific reactions from D-gulonic acid γ-lactone and D-glucono-δ-lactone . These reactions typically involve the use of epoxides and chiral amino-alcohols, which can be obtained from sugars via a series of selective transformations.
Industrial Production Methods
The use of flow microreactor systems for the direct introduction of functional groups, such as tert-butoxycarbonyl, into organic compounds has been explored for related compounds .
Análisis De Reacciones Químicas
Types of Reactions
L-Threonine-13C undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to convert the hydroxyl group into a carbonyl group.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The hydroxyl and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a keto acid, while reduction of the amino group can produce various amine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2-amino-3-hydroxybutanoic acid: Another stereoisomer with different biological activity and properties.
(2S,3S)-2-amino-3-hydroxybutanoic acid:
(2S,3R)-2-amino-3-(benzyloxy)butanoic acid: A derivative with a benzyloxy group that can be used in different synthetic applications.
Uniqueness
The uniqueness of L-Threonine-13C lies in its specific stereochemistry, which can impart distinct biological and chemical properties. This makes it valuable for the synthesis of stereochemically pure compounds and for studying the effects of stereochemistry on biological activity.
Propiedades
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-KOYMSRBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([13C](=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584435 | |
| Record name | L-(1-~13~C)Threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81202-08-6 | |
| Record name | L-(1-~13~C)Threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


